molecular formula C7H16Cl2N4O B2505122 (5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridin-3-YL)methanamine CAS No. 915923-19-2

(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridin-3-YL)methanamine

Cat. No. B2505122
M. Wt: 243.13
InChI Key: VMKHCGHTFBUNDF-UHFFFAOYSA-N
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Description

The compound (5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridin-3-YL)methanamine is a functionalized building block based on the 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine core. This core structure is a non-flat, bicyclic heterocycle, which is considered a privileged motif in medicinal chemistry due to its potential utility in lead-like compound design. The compound has been identified as a useful scaffold for the development of compounds that stimulate glucagon-like peptide-1 (GLP-1) secretion, suggesting its relevance in the search for novel anti-diabetes drug leads .

Synthesis Analysis

The synthesis of related compounds involves a [1,3]-dipolar cycloaddition reaction, as demonstrated in the synthesis of a tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold, which is a similar bicyclic diamino derivative designed to stabilize parallel turn conformations . Although the exact synthesis of (5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridin-3-YL)methanamine is not detailed, it can be inferred that similar synthetic strategies may be employed, utilizing key reactions such as cycloadditions and manipulations of functional groups on the core structure .

Molecular Structure Analysis

The molecular structure of (5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridin-3-YL)methanamine is characterized by its bicyclic heterocycle, which is non-flat and contains nitrogen atoms within its ring system. This structure is likely to contribute to its biological activity, as the spatial arrangement of atoms and the presence of heteroatoms can significantly influence the interaction of the compound with biological targets .

Chemical Reactions Analysis

While specific chemical reactions involving (5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridin-3-YL)methanamine are not described, the related literature indicates that the distribution of diastereoisomers in the synthesis of similar compounds can be influenced by the choice of base, with organic bases favoring certain isomers due to π-interactions. In contrast, inorganic bases can prevent these interactions due to the chaotropic effect of the cation . This suggests that the chemical reactivity of such compounds can be finely tuned by the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of (5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridin-3-YL)methanamine are not explicitly detailed in the provided papers. However, based on the structural characteristics of the compound, it can be hypothesized that it possesses properties typical of small, polar, and non-flat molecules. These properties may include moderate solubility in polar solvents, potential for hydrogen bonding due to the presence of nitrogen atoms, and a certain degree of stereochemical complexity that could affect its binding to biological targets .

Scientific Research Applications

  • Medicinal Chemistry

    • Summary of Application : This compound is used in the development of a focused small molecule library of 5,6,7,8-tetrahydro [1,2,4]triazolo- [4,3-a]pyrazines . This library is a valuable resource for medicinal chemistry .
    • Methods of Application : The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents . The approaches were used to create a small library of the triazolopyrazines with a variety of substituents in position 3 .
    • Results or Outcomes : The potential of further synthetic application of the library members for medicinally oriented synthesis was shown .
  • Pharmaceutical Industry

    • Summary of Application : This compound is used in the manufacturing of Sitagliptin and Sitagliptin/Metformin drug products .
    • Methods of Application : Two newly developed analytical methods were used for determination of N-nitroso-triazolopyrazine (NTTP; 7-nitroso-3- (trifluoromethyl)-5,6,7,8-tetrahydro- [1,2,4]triazolo [4,3-a]pyrazine) and its precursor triazolopyrazine (3- (trifluoromethyl)-5,6,7,8-tetrahydro- [1,2,4]triazolo [4,3-a]pyrazine) .
    • Results or Outcomes : The goal of the study was to decrease NTTP content in the final drug product under the strict legislative limit set by Federal Drug Agency .
  • Neurokinin-3 (NK-3) Receptor Antagonists

    • Summary of Application : This compound is used as a selective NK-3 receptor antagonist .
    • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
    • Results or Outcomes : The specific results or outcomes obtained are not provided in the source .
  • Chiral Synthesis

    • Summary of Application : This compound is used in a novel chiral synthesis of 5,6,7, (8-substituted)-tetrahydro- [1,2,4]triazolo [4,3-a]pyrazines .
    • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
    • Results or Outcomes : The specific results or outcomes obtained are not provided in the source .
  • Chemical Synthesis

    • Summary of Application : This compound is used in the development of a focused small molecule library of 5,6,7,8-tetrahydro [1,2,4]triazolo- [4,3-a]pyrazines .
    • Methods of Application : The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents . The approaches were used to create a small library of the triazolopyrazines with a variety of substituents in position 3 .
    • Results or Outcomes : The potential of further synthetic application of the library members for medicinally oriented synthesis was shown .
  • Fluorinated Acids

    • Summary of Application : This compound is used in cyclization with esters of fluorinated acids .
    • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
    • Results or Outcomes : The specific results or outcomes obtained are not provided in the source .
  • Synthesis of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazol [4,3-a] Pyrazine Hydrochloride

    • Summary of Application : This compound is used in the synthesis of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazol [4,3-a] pyrazine hydrochloride .
    • Methods of Application : The method comprises several steps including adding ethanol and hydrazine hydrate, dropwise adding 2-chloropyrazine, regulating the pH value to 6, and removing impurities to obtain 2 .
    • Results or Outcomes : The method provides a simple synthesis route, does not produce a large quantity of byproducts, and is favorable for industrial production .
  • Synthesis of Novel Chiral N-Acyl-5,6,7,(8-Substituted)-Tetrahydro-[1,2,4]Triazolo[4,3-a]Pyrazines

    • Summary of Application : This compound is used in a novel chiral synthesis of 5,6,7, (8-substituted)-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazines .
    • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
    • Results or Outcomes : The specific results or outcomes obtained are not provided in the source .
  • Synthesis of 7-Nitroso-3-(Trifluoromethyl)-5,6,7,8-Tetrahydro-[1,2,4]Triazolo[4,3-a]Pyrazine

    • Summary of Application : This compound is used in the synthesis of 7-Nitroso-3-(Trifluoromethyl)-5,6,7,8-Tetrahydro-[1,2,4]Triazolo[4,3-a]Pyrazine .
    • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
    • Results or Outcomes : The specific results or outcomes obtained are not provided in the source .

Future Directions

The compound is part of a focused small molecule library of 5,6,7,8-tetrahydro [1,2,4]triazolo- [4,3-a]pyrazines, which is a building block in medicinal chemistry . The potential of further synthetic application of the library members for medicinally oriented synthesis was shown . The compound could also be used in therapeutic treatments .

properties

IUPAC Name

5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4/c8-5-7-10-9-6-3-1-2-4-11(6)7/h1-5,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKRJNDYSGMPAAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NN=C2CN)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401176903
Record name 5,6,7,8-Tetrahydro-1,2,4-triazolo[4,3-a]pyridine-3-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401176903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridin-3-YL)methanamine

CAS RN

915923-19-2
Record name 5,6,7,8-Tetrahydro-1,2,4-triazolo[4,3-a]pyridine-3-methanamine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6,7,8-Tetrahydro-1,2,4-triazolo[4,3-a]pyridine-3-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401176903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine
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